molecular formula C10H20O B14520372 2-Butylhex-2-en-1-ol CAS No. 62594-07-4

2-Butylhex-2-en-1-ol

Cat. No.: B14520372
CAS No.: 62594-07-4
M. Wt: 156.26 g/mol
InChI Key: KCDAOAAOAGZJMC-UHFFFAOYSA-N
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Description

2-Butylhex-2-en-1-ol is an organic compound with the molecular formula C10H20O It is an alcohol with a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylhex-2-en-1-ol can be achieved through various organic reactions. One common method involves the reaction of 1,3-dichloro-2-butene with sodium carbonate under reflux conditions to produce 3-chloro-2-buten-1-ol. This intermediate is then treated with sodium amide in liquid ammonia to yield 2-butyn-1-ol . Another method involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, which can be modified to produce the desired alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and specific reaction conditions to optimize yield and purity. For example, the use of palladium catalysts in hydrogenation reactions can be employed to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Butylhex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Produces saturated alcohols.

    Substitution: Produces alkyl halides.

Scientific Research Applications

2-Butylhex-2-en-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butylhex-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond in the compound can participate in addition reactions, altering the compound’s structure and function. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

2-Butylhex-2-en-1-ol can be compared with other similar compounds, such as:

Properties

CAS No.

62594-07-4

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-butylhex-2-en-1-ol

InChI

InChI=1S/C10H20O/c1-3-5-7-10(9-11)8-6-4-2/h7,11H,3-6,8-9H2,1-2H3

InChI Key

KCDAOAAOAGZJMC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CCCC)CO

Origin of Product

United States

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